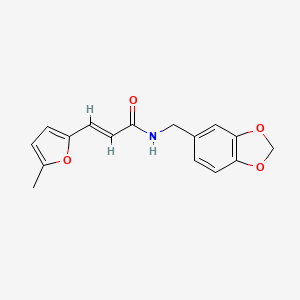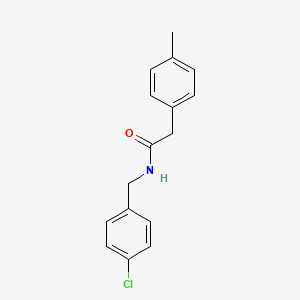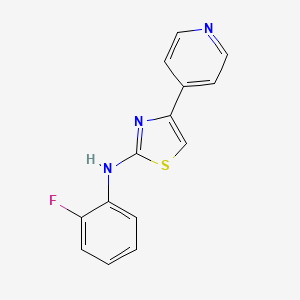
1-nitro-2-(1-propen-1-ylsulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-nitro-2-(1-propen-1-ylsulfonyl)benzene, also known as NPSB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NPSB is a yellow crystalline solid that has a molecular formula of C10H9NO4S and a molecular weight of 243.25 g/mol. This compound is mainly used as a reagent in organic synthesis and has been found to have potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1-nitro-2-(1-propen-1-ylsulfonyl)benzene is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 1-nitro-2-(1-propen-1-ylsulfonyl)benzene has also been found to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the elimination of cancer cells from the body.
Biochemical and Physiological Effects:
1-nitro-2-(1-propen-1-ylsulfonyl)benzene has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which are known to cause oxidative damage and contribute to the development of various diseases. 1-nitro-2-(1-propen-1-ylsulfonyl)benzene has also been found to inhibit the activity of certain enzymes that are involved in the production of inflammatory cytokines, which are known to contribute to the development of chronic inflammation and various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-nitro-2-(1-propen-1-ylsulfonyl)benzene in lab experiments include its high yield and purity, as well as its potential as a therapeutic agent. However, the limitations of using 1-nitro-2-(1-propen-1-ylsulfonyl)benzene include its relatively high cost and the need for specialized equipment and expertise to carry out the synthesis and purification of this compound.
Direcciones Futuras
There are several future directions for the study of 1-nitro-2-(1-propen-1-ylsulfonyl)benzene. One potential direction is the development of new cancer therapies based on the properties of 1-nitro-2-(1-propen-1-ylsulfonyl)benzene. Another potential direction is the study of the biochemical and physiological effects of 1-nitro-2-(1-propen-1-ylsulfonyl)benzene in various disease models, such as inflammation, neurodegenerative diseases, and cardiovascular diseases. Additionally, the development of new synthetic methods for the production of 1-nitro-2-(1-propen-1-ylsulfonyl)benzene could lead to more efficient and cost-effective production of this compound.
Métodos De Síntesis
The synthesis of 1-nitro-2-(1-propen-1-ylsulfonyl)benzene is carried out through a multistep process that involves the reaction of 2-nitrobenzaldehyde with isopropenyl sulfone in the presence of a base. The resulting product is then subjected to reduction using a suitable reducing agent, such as iron powder, to yield 1-nitro-2-(1-propen-1-ylsulfonyl)benzene in high yield and purity.
Aplicaciones Científicas De Investigación
1-nitro-2-(1-propen-1-ylsulfonyl)benzene has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. 1-nitro-2-(1-propen-1-ylsulfonyl)benzene has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
1-nitro-2-[(E)-prop-1-enyl]sulfonylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4S/c1-2-7-15(13,14)9-6-4-3-5-8(9)10(11)12/h2-7H,1H3/b7-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFLJXLKEPEEOF-FARCUNLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-nitro-2-[(1E)-prop-1-en-1-ylsulfonyl]benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-N'-[(4-methylphenyl)sulfonyl]-3-furohydrazide](/img/structure/B5719666.png)

![N,N-dimethyl-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B5719676.png)

![ethyl 1-[(phenylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B5719679.png)
![2-[(3-chlorophenoxy)methyl]-5-[(4-pyridinylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5719682.png)
![methyl 4-methyl-3-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5719689.png)
![4-methyl-3-(4-nitrophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5719690.png)

![2-[4-(methylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5719702.png)

![ethyl 4-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoate](/img/structure/B5719728.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-phenylacetamide](/img/structure/B5719736.png)
